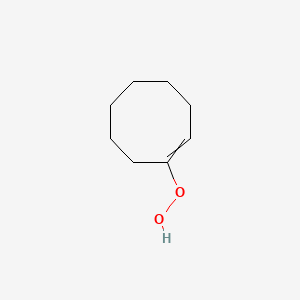![molecular formula C19H22BrNS B14226068 3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine CAS No. 830320-16-6](/img/structure/B14226068.png)
3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine is an organic compound that features a pyridine ring substituted with a bromophenyl sulfanyl group and an octenyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine typically involves the following steps:
Formation of the Bromophenyl Sulfanyl Intermediate: This step involves the reaction of 4-bromothiophenol with an appropriate alkylating agent to form the 4-bromophenyl sulfanyl intermediate.
Coupling with Pyridine Derivative: The intermediate is then coupled with a pyridine derivative under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.
Introduction of the Octenyl Chain:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, potassium thiocyanate, or various amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and sulfanyl groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
類似化合物との比較
Similar Compounds
4-(4-Bromophenyl)pyridine: Similar structure but lacks the octenyl chain.
3-(2-[(4-Methoxyphenyl)sulfanyl]oct-1-EN-1-YL)pyridine: Similar structure but with a methoxy group instead of a bromine atom.
4-(4-Bromophenyl)-2-pyridyl sulfide: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine is unique due to the presence of both the bromophenyl sulfanyl group and the octenyl chain, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.
特性
CAS番号 |
830320-16-6 |
|---|---|
分子式 |
C19H22BrNS |
分子量 |
376.4 g/mol |
IUPAC名 |
3-[2-(4-bromophenyl)sulfanyloct-1-enyl]pyridine |
InChI |
InChI=1S/C19H22BrNS/c1-2-3-4-5-8-19(14-16-7-6-13-21-15-16)22-18-11-9-17(20)10-12-18/h6-7,9-15H,2-5,8H2,1H3 |
InChIキー |
YMWRRHDISYNLPW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=CC1=CN=CC=C1)SC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


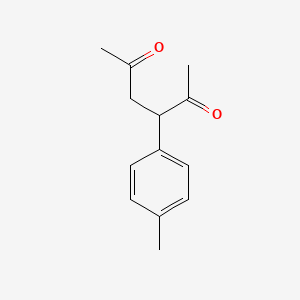
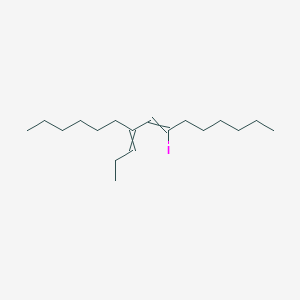
![2-{6-[2-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14226003.png)
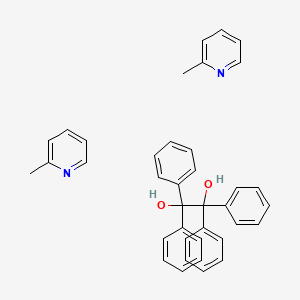
![[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol](/img/structure/B14226015.png)
![1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14226018.png)


methylene]-](/img/structure/B14226050.png)
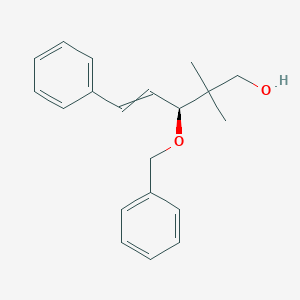
![N~1~-[2-(4-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14226059.png)
![1-Methoxy-4-{3-[(4-methylpenta-2,3-dien-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14226062.png)
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl-](/img/structure/B14226065.png)
